molecular formula C11H21NO5 B3181565 (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid CAS No. 929198-85-6

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid

Cat. No.: B3181565
CAS No.: 929198-85-6
M. Wt: 247.29
InChI Key: ISRKGGQOVLQWDW-YUMQZZPRSA-N
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Description

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a synthetic amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step process starting from simpler amino acids

  • Industrial Production Methods: Large-scale production typically involves optimized chemical synthesis routes, ensuring high yield and purity. Flow chemistry techniques can be employed to enhance efficiency and sustainability.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

  • Reduction: The carbonyl group can be reduced to an alcohol.

  • Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, Dess-Martin periodinane.

  • Reduction: Lithium aluminium hydride, sodium borohydride.

  • Substitution: Trifluoroacetic acid, hydrogen chloride.

Major Products Formed:

  • Oxidation: (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-oxo-4-methylpentanoic acid.

  • Reduction: this compound.

  • Substitution: (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and modulation of biochemical pathways.

  • Medicine: Investigated for its therapeutic potential in drug development, particularly in the design of peptide-based drugs.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-oxo-4-methylpentanoic acid: Similar structure but with an oxidized hydroxyl group.

  • (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid: Similar structure but without the Boc protecting group.

Uniqueness:

  • The presence of the Boc group makes this compound more stable and easier to handle in synthetic applications.

  • The specific stereochemistry (2S,3S) is crucial for its biological activity and synthetic utility.

This compound's unique structural features and versatile applications make it a valuable tool in both research and industry. Its ability to undergo various chemical reactions and its potential biological activity highlight its importance in scientific advancements.

Properties

IUPAC Name

(2S,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRKGGQOVLQWDW-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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